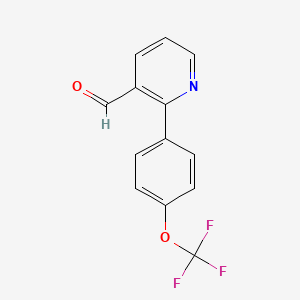

2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde

Description

2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is a nicotinamide-derived aromatic aldehyde featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring attached to the 2-position of the pyridine core. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances metabolic stability and influences electronic distribution across the molecule. Its synthesis typically involves Suzuki-Miyaura cross-coupling, as demonstrated in structurally related compounds .

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-3-9(4-6-11)12-10(8-18)2-1-7-17-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWMZWLJOTBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs 2-bromonicotinaldehyde and 4-(trifluoromethoxy)phenylboronic acid under the following conditions:

-

Catalyst : Pd(PPh₃)₄ (5–10 mol%)

-

Base : K₂CO₃ or CsF

-

Solvent : THF/H₂O (3:1 v/v)

-

Temperature : 80–100°C under reflux

-

Purification : Column chromatography (EtOAc/hexane gradient)

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond.

Key Data:

| Starting Material | Catalyst Loading | Yield | Reference |

|---|---|---|---|

| 2-Bromonicotinaldehyde | 8 mol% Pd(PPh₃)₄ | 66% | |

| 2-Chloronicotinaldehyde | 10 mol% Ni(4-CF₃stb)₃ | 58% |

Advantages :

-

High regioselectivity for the 2-position of the pyridine ring.

-

Compatibility with sensitive aldehyde groups when mild bases (e.g., CsF) are used.

Challenges :

-

Limited commercial availability of 2-bromonicotinaldehyde, necessitating precursor synthesis (see Section 2).

Synthesis of 2-Bromonicotinaldehyde Precursors

Reduction-Oxidation Sequence from Nicotinic Acid Derivatives

A two-step protocol converts 2-bromonicotinic acid to 2-bromonicotinaldehyde:

-

Reduction : NaBH₄/BF₃·Et₂O reduces the carboxylic acid to 2-bromonicotinic alcohol.

-

Oxidation : Activated MnO₂ oxidizes the alcohol to the aldehyde.

-

Reduction : NaBH₄ (3 eq), BF₃·Et₂O (5 eq), THF, 0°C → RT, 6 h.

-

Oxidation : MnO₂ (3 eq), CH₂Cl₂, reflux, 3 h.

-

Overall Yield : 72–86%

Direct Halogenation of Nicotinaldehyde

Electrophilic halogenation using N-bromosuccinimide (NBS) in acetic acid introduces bromine at the 2-position of nicotinaldehyde. However, this method suffers from poor regiocontrol (<50% yield).

Alternative Routes: Morpholinamide Reduction

For substrates incompatible with palladium catalysis, the morpholinamide reduction method offers a viable pathway:

Stepwise Synthesis

-

Amide Formation : 2-Bromonicotinic acid is converted to its morpholinamide using SOCl₂ and morpholine.

-

Suzuki Coupling : The amide undergoes coupling with 4-(trifluoromethoxy)phenylboronic acid.

-

Reduction : LiAlH(OEt)₃ reduces the morpholinamide to the aldehyde.

-

Reduction : LiAlH(OEt)₃ (2 eq), THF, RT, 2 h.

-

Yield : 89% (over three steps).

Advantages :

-

Avoids aldehyde protection/deprotection.

-

Tolerates electron-deficient aryl boronic acids.

Oxidation of Alcohol Intermediates

MnO₂-Mediated Oxidation

A 2-(4-(trifluoromethoxy)phenyl)nicotinic alcohol intermediate, obtained via Grignard addition to 2-cyanonicotinaldehyde, is oxidized to the aldehyde:

Conditions :

-

Oxidant : Activated MnO₂ (5 eq), CH₂Cl₂, reflux, 6 h.

-

Yield : 68–74%

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | 1 | 58–66% | High efficiency, minimal purification | Requires 2-bromonicotinaldehyde |

| Morpholinamide Reduction | 3 | 70–89% | No aldehyde protection needed | Lengthy synthesis |

| Alcohol Oxidation | 2 | 68–74% | Simple reagents | Low regioselectivity in alcohol synthesis |

Emerging Strategies: Nickel Catalysis

Recent advances in "naked nickel" catalysts (e.g., [Ni(4-CF₃stb)₃]) enable Suzuki couplings with heteroaryl bromides without exogenous ligands . For 2-chloronicotinaldehyde derivatives, this method achieves yields comparable to palladium systems (58–62%) under milder conditions (60°C, 12 h).

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-(Trifluoromethoxy)phenyl)nicotinic acid.

Reduction: Formation of 2-(4-(Trifluoromethoxy)phenyl)nicotinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde exhibits promising antimicrobial and anticancer activities. Compounds with similar structures have been investigated for their ability to inhibit the growth of various pathogens, including bacteria and fungi, as well as cancer cell lines. The trifluoromethoxy group enhances the lipophilicity and biological activity of the molecule, making it a valuable candidate for drug development.

- Case Study : A study demonstrated that derivatives of nicotinaldehyde showed enhanced activity against Mycobacterium tuberculosis (M. tb), a major infectious disease. The incorporation of electron-withdrawing groups like trifluoromethoxy improved the efficacy of these compounds in vitro and in vivo models .

Pharmacophore Development

The compound serves as a pharmacophore in the design of new drugs targeting various diseases. Its structural features allow for modifications that can lead to improved metabolic stability and potency.

- Example : In a series of studies on nitroimidazoles, modifications including trifluoromethoxy groups were shown to enhance the activity against drug-resistant strains of M. tb, suggesting a pathway for developing new antitubercular agents .

Synthesis of Advanced Materials

2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is utilized in the synthesis of advanced materials with unique electronic properties. Its structure allows it to be used as a building block for creating heterocyclic compounds that are essential in organic electronics.

- Applications : The compound can be incorporated into polymers or small molecules used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where its electronic properties can be harnessed to improve device performance .

Agrochemicals

The compound has potential applications in the agrochemical industry, particularly in the development of herbicides and pesticides. The trifluoromethoxy group is known to enhance the herbicidal properties of phenyl compounds.

- Research Findings : Studies have shown that compounds similar to 2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde exhibit increased herbicidal activity against various weed species, making them suitable candidates for further development as agrochemicals .

Comparison Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Enhanced efficacy against M. tb; improved pharmacokinetics |

| Material Science | Organic electronics (OLEDs, OPVs) | Unique electronic properties when incorporated into polymers |

| Agrochemicals | Development of herbicides and pesticides | Increased herbicidal activity against target weeds |

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Positional Isomers: 5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde

- Structural Difference : The trifluoromethoxy-phenyl group is attached to the 5-position of the pyridine ring instead of the 2-position.

- Synthesis : Prepared via Suzuki coupling of 5-bromonicotinaldehyde with (4-(trifluoromethoxy)phenyl)boronic acid under palladium catalysis .

- Electronic Effects: The 13C NMR of the 5-substituted isomer shows a carbonyl (aldehyde) signal at δ 193.2 ppm, influenced by the electron-withdrawing effect of the trifluoromethoxy group. In contrast, the 2-substituted isomer may exhibit altered chemical shifts due to proximity-induced resonance effects.

- Applications : The 5-substituted derivative (31k) has been explored for antitubercular and antiparasitic activity, suggesting that positional isomerism significantly impacts biological potency .

2.2. Substituent Variations: Hydroxyl and Chloro Derivatives

- Examples: 2-(4-Hydroxyphenyl)acetamide () 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride ()

- Key Differences :

- Electron-Donating vs. Electron-Withdrawing Groups : Hydroxyl (-OH) is electron-donating, which contrasts with the electron-withdrawing -OCF₃ group. This difference alters solubility (e.g., hydroxyl derivatives may have higher aqueous solubility) and reactivity (e.g., chloro derivatives are more lipophilic).

- Biological Implications : The trifluoromethoxy group enhances metabolic stability compared to hydroxyl or chloro groups, making it preferable in drug design for prolonged activity .

2.3. Core Structure Modifications: Nicotinamide and Nicotinic Acid Derivatives

- Examples :

- Functional Group Impact: Aldehyde vs. Amide/Acid: The aldehyde group in nicotinaldehyde derivatives is more reactive than the amide or carboxylic acid groups, enabling diverse derivatization (e.g., Schiff base formation). Trifluoromethyl (-CF₃) vs.

Research Implications

- Drug Design : Positional isomerism and substituent choice (e.g., -OCF₃ vs. -CF₃) critically influence pharmacokinetics and target engagement. The 2-substituted nicotinaldehyde derivative offers a balance of reactivity and stability for prodrug development.

- Synthetic Challenges : Suzuki coupling efficiency varies with substituent position; 2-substituted derivatives may require optimized catalysts or conditions due to steric hindrance .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is an organic compound notable for its unique trifluoromethoxy group attached to a phenyl ring and linked to a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it of interest in various fields, particularly in medicinal chemistry and pharmacology.

The compound is characterized by:

- Molecular Formula : C12H8F3NO

- Molecular Weight : 251.19 g/mol

- Chemical Structure : The trifluoromethoxy group enhances lipophilicity, aiding in membrane permeability and biological interactions.

The biological activity of 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy substituent may modulate biological pathways by affecting the compound's binding affinity and selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various analogs, 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde demonstrated potent effects against both Gram-positive and Gram-negative bacteria, suggesting potential utility as an antimicrobial agent in drug development .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has shown effectiveness in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Antitubercular Activity : In a comparative study of various compounds against Mycobacterium tuberculosis, 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde was found to exhibit superior activity compared to traditional treatments, highlighting its potential as a lead compound for tuberculosis therapy .

- Leishmaniasis Treatment : The compound has also been investigated for its efficacy against Leishmania donovani, showing promising results in reducing parasite load in infected macrophages .

Research Findings

Q & A

How can the synthetic yield of 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde be optimized in multi-step reactions?

Level: Advanced

Methodological Answer:

Optimization requires systematic evaluation of reaction parameters. For example:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in Suzuki-Miyaura coupling steps .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to balance reactivity and stability of intermediates.

- Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux to identify optimal kinetic conditions.

- Purification : Use column chromatography with gradient elution (hexane:EtOAc ratios) to isolate high-purity aldehyde intermediates .

What analytical techniques are most reliable for confirming the structural integrity of 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and aldehyde proton at ~10 ppm.

- HPLC-MS : Confirm molecular ion peak ([M+H]⁺) and monitor purity (>95%) .

- FT-IR : Identify carbonyl stretch (C=O) at ~1700 cm⁻¹ and trifluoromethoxy C-F vibrations (1100–1250 cm⁻¹).

How should researchers assess the compound’s stability under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, then analyze degradation via HPLC .

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month, tracking aldehyde oxidation to carboxylic acid derivatives .

What strategies mitigate competing side reactions during cross-coupling steps involving the trifluoromethoxy group?

Level: Advanced

Methodological Answer:

- Protecting Groups : Temporarily protect the aldehyde with a diethylacetal group to prevent undesired nucleophilic attacks .

- Ligand Selection : Use electron-rich ligands (e.g., SPhos) to enhance catalytic efficiency and suppress β-hydride elimination .

How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify electron-rich sites (e.g., pyridine ring vs. trifluoromethoxy-substituted phenyl) prone to electrophilic attack.

- Molecular Electrostatic Potential Maps : Visualize charge distribution to prioritize reaction sites .

How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

Level: Advanced

Methodological Answer:

- Variable Temperature NMR : Perform experiments at –40°C to 80°C to detect dynamic effects (e.g., hindered rotation of the trifluoromethoxy group) .

- COSY/NOESY : Identify through-space couplings or confirm structural misassignments.

What in vitro assays are suitable for probing its bioactivity while minimizing interference from the aldehyde group?

Level: Advanced

Methodological Answer:

- Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative before testing .

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase profiling) with controls to rule out aldehyde-mediated protein aggregation .

What challenges arise when scaling up the synthesis from milligram to gram scale?

Level: Advanced

Methodological Answer:

- Exotherm Management : Use jacketed reactors with controlled cooling during exothermic steps (e.g., Grignard additions).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

How can regioselectivity be controlled during derivatization of the pyridine ring?

Level: Advanced

Methodological Answer:

- Directed Ortho-Metallation : Use LiTMP to deprotonate the pyridine ring ortho to the aldehyde, enabling directed functionalization .

- Microwave-Assisted Synthesis : Enhance kinetic control in SNAr reactions using nitro leaving groups.

Which purification methods are optimal for isolating 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde from polar byproducts?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.